CYP2A6-Dependent Intrinsic Clearance: 5.3-Fold Lower for S-FT vs. R-FT in Recombinant Enzyme Systems
In cDNA-expressed human CYP2A6, the intrinsic clearance (CLint) for 5-FU formation from S-FT (4.9 nL/min/pmol CYP) is approximately 5.3-fold lower than that from R-FT (26 nL/min/pmol CYP) [1]. This differential is driven by a 6.5-fold higher Km for S-FT (1.1 mmol/L) compared to R-FT (0.17 mmol/L), indicating substantially lower enzyme affinity for the S-enantiomer, while Vmax values are comparable (S-FT: 5.6; R-FT: 4.5 pmol/min/pmol CYP) [1]. Among all CYP isoforms tested (CYP1A2, CYP2A6, CYP2C19, CYP2E1), CYP2A6 is the predominant catalyst for both enantiomers, confirming that the enantioselectivity is intrinsic to CYP2A6-substrate interaction and not isoform-switching [1].
| Evidence Dimension | CYP2A6 intrinsic clearance (CLint) for 5-FU formation |
|---|---|
| Target Compound Data | S-FT: CLint = 4.9 nL/min/pmol CYP; Km = 1.1 mmol/L; Vmax = 5.6 pmol/min/pmol CYP |
| Comparator Or Baseline | R-FT: CLint = 26 nL/min/pmol CYP; Km = 0.17 mmol/L; Vmax = 4.5 pmol/min/pmol CYP |
| Quantified Difference | R-FT CLint / S-FT CLint ≈ 5.3-fold; R-FT Km is ~6.5-fold lower (higher affinity) |
| Conditions | cDNA-expressed human CYP2A6 in baculovirus-insect cell system co-expressing human NADPH-P450 oxidoreductase; substrate concentration range 0.03–10 mmol/L |
Why This Matters
The 5.3-fold lower intrinsic clearance of S-FT by CYP2A6 directly explains its prolonged in vivo half-life and establishes S-FT as the clearance-limiting enantiomer governing racemate pharmacokinetics, making the pure (S)-enantiomer essential for any study requiring isolation of the rate-determining metabolic component.
- [1] Yamamiya I, Yoshisue K, Ishii Y, Yamada H, Chiba M. Enantioselectivity in the cytochrome P450-dependent conversion of tegafur to 5-fluorouracil in human liver microsomes. Pharmacol Res Perspect. 2013;1(1):e00009. Table 2. doi:10.1002/prp2.9 View Source
